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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

Parameter Specification / Value

Recommended Phase 2 Dose 30 mg per day [1] [2] [3]

(RP2D)

Dosing Schedule 4 consecutive days on drug, followed by 24 days off drug
(constitutes one 28-day cycle) [1] [2] [3]

Route of Administration Oral [3] [4] [5]

Key Monotherapy Efficacy ORR: 13.0% (95% ClI, 2.8-33.6) [6] [2]

(RIR DLBCL)

Key Combination Therapy In combination with Temozolomide (TMZ) £ Radiotherapy (RT);
(ndGBM) RP2D confirmed in this setting [3]

Most Common Grade 3/4 Thrombocytopenia, neutropenia, anemia [6] [2]

TRAEs

Supporting Data Manageable toxicity allowing long-term treatment (>2 years in some

patients) [6] [2]

Detailed Experimental Protocols
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For researchers designing studies around this regimen, here are the methodologies from key clinical trials.

Protocol 1: Monotherapy in Heavily Pretreated Solid Tumors &
R/R DLBCL

This protocol is based on the phase I CC-90010-ST-001 study (NCT03220347) [6] [1] [2].

¢ Study Design: Open-label, dose-escalation (Part A) and dose-expansion (Parts B & C) trial.

¢ Patient Population: Heavily pretreated adults with advanced solid tumors or relapsed/refractory
Diffuse Large B-Cell Lymphoma (R/R DLBCL). Patients had a median of 4 prior lines of therapy [1]
[2].

e Dosing Regimen: Trotabresib 30 mg administered orally once daily for 3 days on/11 days off or 4
days on/24 days off. The 30 mg 4d/24d schedule was identified as an alternative RP2D, delivering
the same cumulative dose per cycle and offering more constant exposure for aggressive tumors [1]
[2].

e Primary Endpoints: Safety, tolerability, and determination of the Recommended Phase 2 Dose
(RP2D).

e Secondary Endpoints: Clinical benefit rate, objective response rate, pharmacokinetics.

Protocol 2: Combination Therapy in Newly Diaghosed
Glioblastoma (ndGBM)

This protocol is based on the phase Ib/IT CC-90010-GBM-002 study (NCT04324840) [3].

¢ Study Design: Multicenter, open-label, dose-finding study.
e Patient Population: Adults with newly diagnosed Grade 1V glioblastoma following partial or complete
tumor resection.
e Dosing Regimen:
o Concomitant Setting: Trotabresib 30 mg (4d on/24d off) combined with standard
radiotherapy and temozolomide.
o Adjuvant Setting: Trotabresib 30 mg (4d on/24d off) combined with adjuvant temozolomide
for 6 cycles, followed by trotabresib 45 mg (4d on/24d off) as maintenance monotherapy.
¢ Primary Endpoints: Safety, tolerability, and RP2D of the combination.
e Key Findings: The combination was well-tolerated. TMZ and RT did not significantly alter the
pharmacokinetics or pharmacodynamics of trotabresib. The 30 mg dose was established as the
RP2D in both settings [3].
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Mechanism of Action and Workflow

Trotabresib is a small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins. The

following diagram illustrates its mechanism and the clinical workflow for the 30 mg schedule.
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Critical Safety and Tolerability Profile

Understanding the toxicity profile is crucial for risk management in clinical protocols.

¢ Most Common Treatment-Related Adverse Events (TRAEs): The most frequent TRAEs are
hematological. In patients with R/R DLBCL, grade 3/4 events included thrombocytopenia (78%),
anemia (26%), and neutropenia (26%). These were also the most common grade 3/4 events in
patients with solid tumors [6] [2].

e Management Strategies: Toxicities are generally manageable with supportive care and dose
modifications, allowing some patients to remain on treatment for extended periods (=2 years) [6] [2].
Proactive monitoring of blood counts is essential.

¢ Non-Hematological Toxicity: Any-grade TRAEs occur in almost all patients and can include fatigue,
transaminase elevation, and gastrointestinal symptoms like nausea and diarrhea [4].

Research Considerations and Future Directions

¢ Rationale for the Schedule: The intermittent "4 days on/24 days off" schedule was designed to
optimize the treatment-free interval, improving tolerability while maintaining target engagement and
antitumor activity [1] [2].

¢ Blood-Brain Barrier Penetration: A key attribute of trotabresib is its ability to cross the blood-brain
barrier, with a brain tumor tissue-to-plasma ratio of 0.84 confirmed in a "window-of-opportunity" study
[3] [4]. This makes it a strong candidate for CNS malignancies.

¢ Promising Combination Partners: Preclinical data suggests trotabresib downregulates O6-
methylguanine-DNA methyltransferase (MGMT), enhancing the efficacy of temozolomide in
glioblastoma models [3]. Its potential immunomodulatory effects also support investigation in
combination with PD-1 inhibitors [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Trotabresib 30 mg Clinical Protocol & Data Summary]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3469473#trotabresib-30-

mg-4-days-on-24-days-off-schedule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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